4-(4'-Methoxybenzyloxy)phenylboronic acid
Description
Significance of Organoboron Compounds as Versatile Synthetic Intermediates
Organoboron compounds are a class of organic derivatives of borane (B79455) that have become central to a myriad of synthetic applications. nih.gov Their utility stems from a combination of favorable properties: they are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle and store. nih.gov Compared to many other organometallic reagents, organoboron compounds exhibit low toxicity. nih.gov
The versatility of organoboron compounds is evident in the wide array of chemical transformations they can undergo. These include, but are not limited to, oxidation, amination, halogenation, and, most notably, carbon-carbon bond-forming reactions. This broad reactivity profile allows for the introduction of a boron functional group at one stage of a synthesis and its subsequent conversion into a variety of other functionalities as needed.
The Phenylboronic Acid Scaffold in Advanced Chemical Transformations
The phenylboronic acid scaffold, characterized by a boronic acid group [-B(OH)2] attached to a benzene (B151609) ring, is a cornerstone of modern cross-coupling chemistry. The premier example of its application is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound and an organohalide. This reaction's significance is underscored by its wide substrate scope, high functional group tolerance, and stereospecificity, making it a favored method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
Beyond cross-coupling, the phenylboronic acid moiety is instrumental in other advanced chemical transformations. Its ability to reversibly bind with diols has been harnessed in the development of sensors for carbohydrates, as well as in drug delivery systems and self-healing materials. nih.govjapsonline.com Furthermore, the electronic properties of the phenyl ring can be readily tuned by the introduction of various substituents, which in turn influences the reactivity and binding affinity of the boronic acid group.
Overview of the Research Landscape for 4-(4'-Methoxybenzyloxy)phenylboronic Acid
While the broader family of substituted phenylboronic acids has been extensively studied, the specific research landscape for This compound appears to be less explored in publicly available literature. However, its chemical properties and potential applications can be inferred from its structural components: the phenylboronic acid core and the 4'-methoxybenzyloxy substituent at the para position.
The presence of the electron-donating methoxy (B1213986) group on the benzyloxy substituent is expected to influence the electronic nature of the phenylboronic acid ring. This, in turn, can affect its reactivity in cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, electron-donating groups on the boronic acid partner can sometimes lead to slower reaction rates compared to electron-withdrawing groups.
Given the established utility of phenylboronic acids in areas such as bioconjugation and carbohydrate sensing, it is plausible that this compound could be investigated for similar purposes. The methoxy group could potentially modulate the binding affinity and selectivity of the boronic acid for different diol-containing molecules.
Future research on this specific compound could involve its synthesis and characterization, followed by an exploration of its reactivity in a range of chemical transformations. Investigating its potential as a building block for novel pharmaceuticals, organic electronic materials, or as a component in stimuli-responsive polymers would be logical next steps in defining its place within the vast and ever-expanding field of organoboron chemistry.
Interactive Data Tables
Below are interactive tables summarizing key information related to the compounds discussed in this article.
Properties of 4-Methoxyphenylboronic Acid (A Related Compound)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H9BO3 | sigmaaldrich.com |
| Molecular Weight | 151.96 g/mol | sigmaaldrich.com |
| Melting Point | 204-206 °C | sigmaaldrich.com |
| Appearance | White to light beige crystalline powder | chemicalbook.com |
Applications of Phenylboronic Acids in Chemical Reactions
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction to form C-C bonds between an organoboron compound and an organohalide. | researchgate.net |
| Pd-catalyzed Direct Arylation | Formation of an aryl-aryl bond by direct C-H activation. | sigmaaldrich.com |
| Heck-type Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | sigmaaldrich.com |
| Copper-mediated Fluoroalkylation | Introduction of a fluoroalkyl group to the aromatic ring. | sigmaaldrich.com |
| Ruthenium-catalyzed Direct Arylation | An alternative to palladium-catalyzed direct arylation. | sigmaaldrich.com |
| Rhodium-catalyzed Asymmetric Conjugate Addition | Enantioselective formation of a C-C bond. | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYGEGISTWJFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570182 | |
| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156635-90-4 | |
| Record name | B-[4-[(4-Methoxyphenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156635-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of 4 4 Methoxybenzyloxy Phenylboronic Acid in Cross Coupling Reactions
Detailed Mechanistic Elucidation of Boronic Acid Involvement
Transmetalation Step: Dynamics and Rate-Limiting Factors
Role of Lewis Acidity of the Boronic Acid in Transmetalation
The transmetalation step is a critical phase in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions, involving the transfer of the organic group from the boron atom to the palladium center. wikipedia.orgnih.gov The Lewis acidity of the boronic acid, including derivatives like 4-(4'-Methoxybenzyloxy)phenylboronic acid, plays a pivotal role in this process. Boronic acids are Lewis acids, capable of accepting a pair of electrons. This acidity is central to the activation of the boronic acid for transmetalation.
In the widely accepted mechanism, a base (such as hydroxide (B78521) or alkoxide) coordinates to the electron-deficient boron atom of the boronic acid. wikipedia.org This coordination forms a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. wikipedia.orgnih.gov The formation of this boronate species increases the electron density on the organic moiety (the 4-(4'-methoxybenzyloxy)phenyl group), enhancing its nucleophilicity and facilitating its transfer to the electrophilic Pd(II) center of the organopalladium halide complex (Ar-Pd-X). wikipedia.orgnih.gov
Recent studies have also explored base-independent pathways where a Lewis acid additive mediates the transmetalation. kyushu-u.ac.jpresearchgate.net In such systems, a halophilic Lewis acid can abstract the halide from the Ar-Pd-X complex, generating a cationic organopalladium(II) species. kyushu-u.ac.jpresearchgate.net This highly electrophilic palladium center can then react directly with the neutral organoboron reagent. kyushu-u.ac.jp This approach circumvents the need for a traditional base and can suppress side reactions like protodeboronation. researchgate.net The efficiency of transmetalation is therefore intrinsically linked to the electronic properties of the boronic acid, where its Lewis acidity dictates the equilibrium and reactivity of the crucial boronate intermediate. nih.gov
Mechanistic Contributions of Silver-Based Additives
Silver-based additives, particularly silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃), are frequently employed in cross-coupling reactions to enhance efficiency and yield. Their mechanistic contributions are multifaceted. One primary role of silver(I) salts is to act as halide scavengers. In the catalytic cycle, after the oxidative addition of an aryl halide to Pd(0), a halide ligand is bound to the Pd(II) center. Silver ions can precipitate the halide ions (e.g., as AgBr or AgI), which can be inhibitory to the catalyst, thereby freeing up a coordination site on the palladium complex and facilitating the subsequent transmetalation step. nih.gov
Oxidative Addition and Reductive Elimination Processes in Catalytic Cycles
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is fundamentally defined by three sequential steps: oxidative addition, transmetalation, and reductive elimination. nih.govcsbsju.edu
Reductive Elimination: Following transmetalation, where the 4-(4'-methoxybenzyloxy)phenyl group is transferred to the palladium center to form a diorganopalladium(II) intermediate (Ar-Pd-Ar'), the final step is reductive elimination. csbsju.educhemrxiv.org In this process, the two organic groups (Ar and Ar') are coupled to form a new carbon-carbon bond, yielding the final biaryl product. libretexts.org Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then enter a new catalytic cycle. wikipedia.orgcsbsju.edu This step is crucial for catalyst turnover and the completion of the reaction.
Kinetic Isotope Effects and Hammett Studies for Mechanistic Insights
Kinetic isotope effect (KIE) studies and Hammett plots are powerful tools for elucidating reaction mechanisms, including the Suzuki-Miyaura reaction. acs.orgresearchgate.net
Kinetic Isotope Effects (KIEs): By measuring the reaction rates with substrates containing different isotopes (e.g., ¹²C vs. ¹³C) at specific positions, researchers can determine which bonds are being broken or formed in the rate-determining step. For the Suzuki-Miyaura reaction, ¹³C KIEs have been used to gain detailed insight into the oxidative addition and transmetalation steps. acs.orgnih.govnih.gov For example, a significant KIE at the carbon atom attached to the boron (KIE C-Boron = 1.035) supports a mechanism where the C-B bond is cleaved during the rate-limiting transmetalation step, proceeding through a tetracoordinate boronate intermediate. acs.orgnih.gov Similarly, a KIE at the carbon-halide bond (e.g., KIE C–Br = 1.020) provides evidence that oxidative addition is the rate-determining step under certain conditions. acs.orgnih.govnih.gov
Hammett Studies: The Hammett equation (log(k/k₀) = ρσ) relates the reaction rates of a series of substituted reactants to the electronic properties of their substituents. researchgate.net A Hammett plot is generated by plotting the logarithm of the relative reaction rate (k/k₀) against the substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides information about charge development in the transition state of the rate-determining step. rsc.org For Suzuki-Miyaura couplings involving substituted aryl halides, a positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting the build-up of negative charge (or reduction of positive charge) at the reaction center in the transition state. rsc.org This is often consistent with oxidative addition being the rate-limiting step. rsc.orgresearchgate.net
| Substituent (X-C₆H₄I) | Substituent Constant (σ) | Relative Rate Constant (k_rel) | log(k_rel) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.45 | -0.35 |
| -CH₃ | -0.17 | 0.62 | -0.21 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 2.24 | 0.35 |
| -CN | 0.66 | 10.00 | 1.00 |
This table presents hypothetical but illustrative data based on findings where electron-withdrawing groups accelerate the reaction, yielding a positive ρ value (ρ ≈ 1.5). rsc.org
Alternative Reactivity Modes and Mechanistic Divergences
Aminative Cross-Coupling Mechanistic Pathways
Beyond C-C bond formation, this compound can participate in C-N bond-forming reactions, most notably the Chan-Lam coupling. wikipedia.orgorganic-chemistry.org This reaction typically couples an arylboronic acid with an amine, amide, or other N-H containing compound, catalyzed by a copper complex, often Cu(OAc)₂. wikipedia.orgorganic-chemistry.org
The mechanism of the Chan-Lam amination differs significantly from the palladium-catalyzed Suzuki reaction. A widely accepted pathway involves the following key steps: st-andrews.ac.uk
Ligand Exchange/Complexation: The amine substrate coordinates to the Cu(II) center.
Transmetalation: The arylboronic acid transfers its aryl group to the copper center, forming an aryl-Cu(II) intermediate.
Redox Activity: A key divergence from palladium catalysis is the proposed formation of a transient Cu(III) intermediate, possibly through disproportionation or oxidation. wikipedia.orgorganic-chemistry.orgst-andrews.ac.uk
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) species, releasing the arylamine product and a Cu(I) complex. wikipedia.orgst-andrews.ac.uk
Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.orgst-andrews.ac.uk
Recent developments have also described an "aminative Suzuki-Miyaura coupling," which integrates a nitrene insertion process into a palladium-catalyzed cycle to convert biaryls to diaryl amines, effectively uniting the Suzuki and Buchwald-Hartwig reaction manifolds. snnu.edu.cnnih.gov
Competitive Side Reactions: Deboronation and Isomerization
Protodeboronation (or Deboronation): This is one of the most common and problematic side reactions for organoboronic acids. wikipedia.org It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid nucleophile. wikipedia.org The propensity for protodeboronation is highly dependent on reaction conditions such as pH, temperature, and the electronic nature of the arylboronic acid. wikipedia.org Both acid-catalyzed and base-catalyzed pathways for this side reaction have been identified. wikipedia.org For arylboronic acids, electron-rich and certain heteroaromatic derivatives are particularly susceptible. nih.gov To mitigate this, strategies such as using boronic esters (e.g., MIDA or pinacol (B44631) esters) are often employed, which provide greater stability and slowly release the active boronic acid under the reaction conditions. wikipedia.org
Isomerization: While less common for the specific structure of this compound under typical Suzuki-Miyaura conditions, isomerization can be a concern for other organoboron reagents, particularly those with stereocenters or complex substitution patterns. The conditions of cross-coupling, including the presence of base and elevated temperatures, can potentially lead to the scrambling of stereochemistry or positional isomers in susceptible substrates. However, for simple arylboronic acids, this is generally not a significant competitive pathway.
Understanding and Controlling Homocoupling Phenomena
Homocoupling of arylboronic acids, leading to the formation of symmetrical biaryls, is a significant side reaction in transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction. For a reagent like this compound, understanding the mechanisms that drive this undesired pathway is crucial for optimizing the synthesis of the intended cross-coupled products. The propensity for homocoupling is influenced by several factors, including the catalyst system (e.g., palladium, copper), reaction conditions, and the electronic nature of the boronic acid itself.
Detailed mechanistic studies have elucidated several pathways for homocoupling. In palladium-catalyzed reactions, a prevalent mechanism involves the presence of oxygen. acs.orgresearchgate.netreddit.com This pathway is initiated by the reaction of a Pd(0) catalyst with dioxygen to form a palladium peroxo complex ((η²-O₂)PdL₂). acs.orgacs.org This complex can then react with two molecules of the arylboronic acid to generate the symmetrical biaryl. acs.org Therefore, the formation of the homocoupling product, 4,4'-bis(4-methoxybenzyloxy)biphenyl, can be a significant issue if the reaction is not conducted under strictly anaerobic conditions. researchgate.net Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a rare protonolysis followed by a second transmetalation event, which can occur even in the absence of oxygen. thieme-connect.comthieme-connect.com
Copper-catalyzed systems also promote the homocoupling of boronic acids, often under mild, aerobic conditions. nih.govmdpi.com The mechanism in these cases involves transmetalation from the boron atom to the copper center. nih.gov The presence and nature of the base are critical; a coordinating base like a hydroxide or methoxide (B1231860) can facilitate the initial B-to-Cu(II) transmetalation. nih.govmdpi.com Subsequent steps can involve the formation of organocopper dimers, which then undergo processes leading to reductive elimination of the biaryl product. nih.gov
Controlling the formation of homocoupling byproducts is paramount for achieving high yields and purity of the desired cross-coupling product. Several strategies have been developed to suppress this unwanted reaction.
Key Strategies to Control Homocoupling:
Atmosphere Control: The most common strategy, particularly for palladium-catalyzed reactions, is the rigorous exclusion of oxygen. researchgate.net This is typically achieved by deoxygenating the solvent and running the reaction under an inert atmosphere, such as nitrogen or argon. researchgate.netresearchgate.net A nitrogen subsurface sparge prior to catalyst introduction has been shown to be effective. researchgate.netacs.org
Addition of Reducing Agents: To minimize the concentration of Pd(II) species that can participate in certain homocoupling pathways, mild reducing agents can be introduced. Potassium formate (B1220265) has been successfully used to suppress the formation of the homocoupling dimer without significantly affecting the main catalytic cycle. researchgate.netacs.org
Reaction Parameter Optimization: The rate of addition of the boronic acid can be critical. A slow addition of the boronic acid can help to maintain its low concentration in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway. chemistai.org Careful control of reaction temperature and time is also beneficial. chemistai.org
Choice of Base and Ligand: The selection of the base can influence the extent of homocoupling. For instance, bases that are less prone to promote the side reaction, such as potassium phosphate, may be advantageous. chemistai.org The choice of ligand on the metal catalyst can also play a role; highly selective and active catalysts, such as those employing bulky phosphine (B1218219) ligands like SPhos, can favor the desired cross-coupling over homocoupling. thieme-connect.com
Reagent Stoichiometry: Using a lower concentration of the boronic acid relative to the coupling partner can also help to minimize the homocoupling side reaction. chemistai.org
The electronic properties of the arylboronic acid can also affect its tendency to undergo homocoupling. While some studies have shown that electron-deficient arylboronic acids are more prone to homocoupling, thieme-connect.comthieme-connect.com others have demonstrated that those with electron-donating groups can also yield significant amounts of homocoupled products under certain conditions. researchgate.net The 4-(4'-Methoxybenzyloxy) group on the phenylboronic acid is an electron-donating group, which could influence its reactivity profile in these side reactions.
The following tables summarize key research findings on the factors influencing homocoupling and the strategies employed to control it.
Table 1: Factors Influencing Arylboronic Acid Homocoupling
| Factor | Catalyst System | Observation | Reference(s) |
|---|---|---|---|
| Oxygen | Palladium | Crucial for the homocoupling pathway involving a palladium peroxo complex. Exclusion of O₂ significantly reduces homocoupling. | acs.org, researchgate.net, acs.org |
| Base | Copper | A coordinating base (e.g., hydroxide, methoxide) is essential for the initial B-to-Cu(II) transmetalation, enabling the homocoupling reaction. | nih.gov, mdpi.com |
| Electronic Effects | Palladium | Electron-deficient arylboronic acids show a higher propensity for homocoupling through a protonolysis/second transmetalation mechanism. | thieme-connect.com, thieme-connect.com |
| Catalyst State | Palladium | Free Pd(II) in the reaction mixture can mediate the homocoupling of the boronic acid. | researchgate.net, acs.org |
Table 2: Control Strategies to Suppress Homocoupling
| Strategy | Method | Rationale | Reference(s) |
|---|---|---|---|
| Inert Atmosphere | Deoxygenate solvent and sparge with N₂ or Ar. | Prevents the formation of palladium peroxo complexes, a key intermediate in oxygen-mediated homocoupling. | researchgate.net, researchgate.net |
| Use of Additives | Addition of a mild reducing agent (e.g., potassium formate). | Minimizes the concentration of free Pd(II) which can promote homocoupling. | researchgate.net, acs.org |
| Reaction Kinetics | Slow addition of the boronic acid. | Keeps the instantaneous concentration of the boronic acid low, favoring the cross-coupling pathway over the bimolecular homocoupling. | chemistai.org |
| Catalyst/Ligand Choice | Employing highly selective catalysts (e.g., with SPhos ligand). | Enhances the rate of the desired cross-coupling reaction relative to the undesired homocoupling. | thieme-connect.com |
| Base Selection | Using bases less prone to promote homocoupling (e.g., K₃PO₄). | The nature of the base can directly influence the kinetics of competing reaction pathways. | chemistai.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,4'-bis(4-methoxybenzyloxy)biphenyl |
| Potassium formate |
| Potassium phosphate |
Advanced Applications of 4 4 Methoxybenzyloxy Phenylboronic Acid in Complex Molecule Synthesis
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds in Architecturally Complex Molecules
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, and 4-(4'-Methoxybenzyloxy)phenylboronic acid is a highly effective coupling partner in these transformations. The boronic acid functionality readily participates in the catalytic cycle with a palladium catalyst to form biaryl structures, which are prevalent in numerous natural products and pharmacologically active compounds.
The presence of the 4'-methoxybenzyloxy group offers a significant advantage. This group serves as a masked phenol (B47542), allowing for the introduction of a hydroxyl group at a later synthetic stage under mild oxidative or acidic conditions. This two-step approach is particularly valuable in the total synthesis of complex natural products where a free phenol might interfere with preceding or subsequent reaction steps.
For instance, in the synthesis of complex biaryl natural products, this compound can be coupled with a variety of aryl and heteroaryl halides or triflates. The resulting protected biaryl can then be carried through several synthetic steps before the final deprotection of the PMB group to reveal the target molecule. This strategy has been instrumental in the synthesis of molecules with sensitive functional groups that would not be compatible with harsher reaction conditions required for direct phenol coupling.
Beyond the Suzuki-Miyaura reaction, this boronic acid derivative can also participate in other coupling reactions for the formation of carbon-heteroatom bonds, such as the Chan-Lam coupling for the synthesis of aryl ethers and the Buchwald-Hartwig amination for the formation of aryl amines, further expanding its utility in constructing diverse and complex molecular architectures.
Chemo- and Regioselective Transformations Utilizing the Boronic Acid Functionality
The boronic acid group of this compound can be exploited to direct chemical reactions with high levels of chemo- and regioselectivity. The inherent reactivity of the boronic acid allows it to participate in specific transformations while other functional groups within a complex molecule remain untouched.
One notable application is in ortho-functionalization reactions. The boronic acid moiety can direct the introduction of substituents at the position ortho to the carbon-boron bond. This is often achieved through palladium-catalyzed C-H activation/functionalization reactions, where the boronic acid acts as a directing group, leading to the formation of highly substituted aromatic rings with precise control over the substitution pattern.
Furthermore, the differential reactivity of the boronic acid compared to other functional groups allows for sequential and selective reactions. For example, a molecule containing both a halide and the this compound moiety can undergo selective Suzuki-Miyaura coupling at the boronic acid site, leaving the halide available for a subsequent, different cross-coupling reaction. This orthogonal reactivity is a powerful strategy for the convergent synthesis of complex molecules.
The 4'-methoxybenzyloxy group also plays a role in influencing the electronic properties of the phenylboronic acid, which can in turn affect the chemo- and regioselectivity of certain reactions, although detailed studies specifically quantifying this effect for this particular molecule are an area of ongoing research.
Development of Stereoselective Synthetic Strategies with Phenylboronic Acid Derivatives
While this compound itself is achiral, its derivatives are instrumental in the development of stereoselective synthetic strategies. The boronic acid functionality can be converted into chiral boronate esters by reaction with chiral diols. These chiral boronate esters can then participate in a variety of stereoselective reactions.
For example, chiral boronate esters derived from this compound can be used in asymmetric Suzuki-Miyaura couplings to generate atropisomeric biaryls, which are molecules that are chiral due to restricted rotation around a single bond. The stereochemical outcome of these reactions is controlled by the chiral auxiliary attached to the boron atom.
Furthermore, the addition of organometallic reagents to aldehydes in the presence of chiral boronic acid derivatives can proceed with high enantioselectivity. In these reactions, the boronic acid can act as a chiral Lewis acid catalyst or form a chiral ate complex that directs the stereochemical course of the addition. The 4'-methoxybenzyloxy group can be beneficial in these contexts by providing a handle for further functionalization after the stereocenter has been established.
The development of new chiral ligands and auxiliaries for boron-based stereoselective transformations is an active area of research, and derivatives of this compound are valuable substrates in these studies due to the synthetic versatility imparted by the PMB protecting group.
Role as a Key Building Block in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful tools for the rapid construction of molecular complexity from simple starting materials in a single operation. This compound can serve as a key building block in such processes, enabling the efficient synthesis of complex heterocyclic and polycyclic structures.
In MCRs, such as the Petasis or Ugi reactions, boronic acids are crucial components. For example, in a Petasis-type reaction, this compound can react with an amine and an aldehyde to form a variety of substituted amino acids or their derivatives. The resulting product incorporates the protected phenol moiety, which can be unmasked in a later step to generate complex, functionalized molecules.
This boronic acid can also initiate or participate in cascade reaction sequences. A cascade reaction is a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. For instance, an initial Suzuki-Miyaura coupling using this compound could be designed to generate an intermediate that is poised to undergo a subsequent intramolecular cyclization, leading to the formation of a complex heterocyclic system in a single pot. The strategic placement of the boronic acid and the protected phenol within the starting material is key to the success of these elegant synthetic strategies.
The ability to incorporate the 4-(4'-methoxybenzyloxy)phenyl moiety into complex structures through these efficient one-pot transformations highlights the significant value of this building block in modern synthetic chemistry.
Computational Chemistry and Advanced Spectroscopic Studies for Mechanistic Understanding
Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping and Transition State Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. jmchemsci.com For reactions involving 4-(4'-Methoxybenzyloxy)phenylboronic acid, such as the Suzuki-Miyaura coupling, DFT calculations are instrumental in mapping the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.
By calculating the energies of these species, a detailed energy profile of the reaction can be constructed. For instance, in a typical Suzuki-Miyaura cycle, DFT can elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Studies on similar phenylboronic acids have shown that the transmetalation step is often rate-determining, and DFT calculations can pinpoint the exact structure and energy of the transition state for this step. nih.gov For this compound, the presence of the bulky and electron-donating 4'-methoxybenzyloxy group would influence the geometry and stability of the transition state, a factor that can be precisely modeled.
DFT calculations can also predict key parameters such as activation energies, which are crucial for understanding reaction kinetics. nih.gov For example, a computed energy surface can reveal the favorability of one reaction pathway over another. researchgate.net The analysis of the transition state structure provides insights into the bonding changes occurring during the reaction, such as the breaking of the C-B bond and the formation of the new C-C bond. nih.gov
Table 1: Representative Activation Energies for Suzuki-Miyaura Reaction Steps Calculated by DFT for Phenylboronic Acid Systems
| Reaction Step | Typical Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | 10-15 |
| Transmetalation | 15-30 |
| Reductive Elimination | 5-10 |
Note: These are generalized values for phenylboronic acids; specific values for this compound would require dedicated calculations.
Computational Modeling of Catalyst-Substrate Interactions and Ligand Effects
The efficiency and selectivity of metal-catalyzed reactions, such as those involving this compound, are heavily dependent on the nature of the catalyst and the ligands coordinated to it. Computational modeling provides a molecular-level understanding of these interactions. mdpi.com DFT can be used to model the geometry of the catalyst-substrate complex, revealing how the boronic acid docks with the metal center.
Ligands play a critical role in stabilizing the catalyst and modulating its reactivity. rsc.org The electronic and steric properties of ligands, such as phosphines, can be systematically varied in computational models to predict their effect on the reaction outcome. benthamopenarchives.comscite.ai For this compound, with its specific steric and electronic profile, computational screening of different ligands could identify the optimal choice for achieving high yields and selectivity. These models can quantify the strength of the metal-ligand bond and how it influences the subsequent steps of the catalytic cycle. nih.gov
Moreover, computational studies can elucidate more subtle effects, such as the role of solvent molecules and the influence of the base required in many coupling reactions. nih.gov The interaction of the boronic acid with the base to form a more reactive boronate species is a critical aspect that can be effectively modeled. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Species and Reaction Monitoring
NMR spectroscopy is a cornerstone technique for the characterization of chemical compounds. For boron-containing species like this compound, ¹¹B NMR is particularly informative. researchgate.net Boron has two NMR-active nuclei, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being more commonly used due to its higher sensitivity and smaller quadrupole moment. nsf.gov
The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. sdsu.edu Trigonal (sp²-hybridized) boronic acids typically resonate in a different region of the spectrum compared to tetrahedral (sp³-hybridized) boronate esters or boronate complexes. mdpi.com This distinction allows for the direct monitoring of reactions where the coordination of the boron center changes, such as in the formation of boronate esters or during the transmetalation step in a catalytic cycle. nsf.govnih.gov In-situ ¹¹B NMR can be used to track the consumption of the starting boronic acid and the formation of intermediates and products in real-time. mdpi.comresearchgate.net
Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Different Boron Species
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) |
| Boronic Acids | sp² | +27 to +33 |
| Boronate Esters (trigonal) | sp² | +20 to +30 |
| Boronate Anions | sp³ | +3 to +9 |
| Tetraalkylborates | sp³ | -15 to -22 |
Reference standard is typically BF₃·OEt₂. sdsu.edu
Beyond simple ¹¹B NMR, multi-nuclear NMR techniques provide deeper insights into the structure and dynamics of molecules. nih.gov This includes ¹H, ¹³C, and other nuclei present in the molecule or reaction mixture. For this compound, ¹H and ¹³C NMR provide detailed information about the organic framework of the molecule.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between different atoms in the molecule, confirming its structure. In the context of reaction monitoring, these techniques can be invaluable for identifying unknown intermediates or byproducts. Solid-state ¹¹B NMR, combined with computational modeling, can provide detailed information on the boron electric field gradient and chemical shift tensors, offering insights into the electronic environment and intermolecular interactions, such as hydrogen bonding, in the solid state. acs.orgresearchgate.netnih.gov
X-ray Crystallography of Metal-Boron Complexes and Reaction Intermediates
X-ray crystallography provides definitive structural information by mapping the electron density in a crystalline solid. For reactions involving this compound, obtaining single crystals of the compound itself, or of its metal complexes and reaction intermediates, can provide unparalleled structural detail.
The crystal structure of a palladium complex with a phenylboronic acid, for example, would reveal precise bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net This information is crucial for validating the structures predicted by computational models and for understanding the steric and electronic interactions at play. beilstein-journals.org
While capturing and crystallizing transient reaction intermediates is challenging, studies on stable pre-transmetalation intermediates in Suzuki-Miyaura reactions have been successful. acs.orgillinois.edu These crystal structures have provided direct evidence for the formation of Pd-O-B linkages, a key feature of the transmetalation step. illinois.edu For this compound, a crystal structure of such an intermediate would elucidate how the 4'-methoxybenzyloxy substituent influences the packing in the solid state and its interaction with the catalytic center.
Future Perspectives and Emerging Research Avenues for Arylboronic Acids
Innovations in Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is crucial for overcoming the limitations of traditional methods and enhancing the efficiency of reactions involving arylboronic acids. Current research focuses on creating catalysts that offer improved reactivity, broader substrate scope, and higher selectivity under milder conditions.
A significant area of innovation is the exploration of catalysts based on metals other than palladium. For instance, gold-catalyzed cross-coupling reactions have emerged as a promising alternative. nih.govescholarship.org Gold catalysts can operate in the absence of a sacrificial oxidant and exhibit unique chemoselectivity, enabling the synthesis of complex molecules that may be challenging to access with palladium-based systems. nih.gov These catalysts can promote sp²–sp³ coupling reactions under mild conditions with tolerance for air and water. nih.gov
Another frontier is the use of photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes. nih.govcam.ac.uk This approach allows for the generation of carbon-centered radicals from boronic acids and their derivatives under exceptionally mild conditions. nih.govcam.ac.ukresearchgate.net Dual catalytic systems, combining a photoredox catalyst with a Lewis base, can effectively activate boronic esters and acids to participate in C-C bond-forming reactions. nih.gov This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients. cam.ac.uk
Furthermore, heterogeneous catalysts are gaining attention for their stability, reusability, and ease of separation. For example, palladium nanoparticles supported on materials like zeolite have been shown to be effective in Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, polystyrene-bound pyridineboronic acid has been developed as a reusable solid-phase amidation catalyst, highlighting a move towards more sustainable and automated chemical processes. organic-chemistry.org
| Catalytic System | Key Features | Advantages | Representative Metals/Catalysts |
| Gold Catalysis | Operates via novel redox cycles (Au(I)/Au(III)); often oxidant-free. nih.govescholarship.orgnih.gov | Unique chemoselectivity, high tolerance for air and water, mild reaction conditions. nih.gov | Gold complexes with bis(phosphino)amine ligands. nih.govescholarship.org |
| Photoredox Catalysis | Uses visible light to generate radical intermediates via single-electron transfer. nih.govcam.ac.ukresearchgate.net | Extremely mild conditions, redox-neutral processes, enables novel transformations. nih.gov | Iridium or Ruthenium complexes, organic dyes. nih.gov |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). researchgate.netorganic-chemistry.org | Easy separation and recovery, high stability, potential for continuous flow processes. organic-chemistry.org | Palladium nanoparticles on zeolite, polystyrene-bound catalysts. researchgate.netorganic-chemistry.org |
| Ligand-Free/Advanced Ligand Systems | Simplifies reaction setup or employs sophisticated ligands to control reactivity. rsc.orgorganic-chemistry.org | Cost-effective, reduced contamination, enhanced reaction rates and selectivity. rsc.org | SPhos, designer surfactants for micellar catalysis. rsc.orgorganic-chemistry.org |
Exploration of Novel Transformation Pathways for Boronic Acid Derivatives
While the Suzuki-Miyaura coupling remains the most prominent application of arylboronic acids, researchers are actively exploring new transformations that extend beyond traditional C-C bond formation. These novel pathways unlock new synthetic possibilities and provide access to a wider range of functionalized molecules.
One such innovative pathway is the use of boronic acids as radical precursors through photoredox catalysis. nih.govcam.ac.ukchemrxiv.org By activating boronic acids or their ester derivatives with a combination of a Lewis base and a photocatalyst, it is possible to generate aryl and alkyl radicals. These radicals can then engage in a variety of reactions, including additions to electron-deficient olefins and the synthesis of complex amines through multi-component reactions. nih.govchemrxiv.org
Another emerging area is the direct functionalization of the carbon-boron bond to form C-N and C-O bonds, as seen in Chan-Lam and Buchwald-Hartwig type couplings. More recent developments include enzymatic transformations, where enzymes are used to convert boronic acids into other functional groups, such as amines, with high stereospecificity. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.
Furthermore, boronic acids are being employed as catalysts themselves. For example, arylboronic acids have been shown to catalyze dehydrative C-alkylation and allylation reactions, forming new C-C bonds with water as the only byproduct. This catalytic activity stems from the Lewis acidic nature of the boron atom, which can activate alcohols towards nucleophilic substitution.
| Transformation Pathway | Description | Key Advantages | Example Application |
| Radical Generation via Photoredox Catalysis | Visible light and a photocatalyst are used to generate carbon-centered radicals from boronic acids/esters. nih.govcam.ac.uk | Occurs under very mild conditions; enables reactions not accessible through two-electron pathways. | Minisci reaction, addition to activated alkenes. researchgate.net |
| Enzymatic Amination | Biocatalytic conversion of boronic acids to chiral amines using enzymes. | High enantioselectivity, environmentally friendly (aqueous conditions, mild temperatures). | Synthesis of optically pure amines. |
| Boronic Acid Catalyzed Reactions | The boronic acid itself acts as a Lewis acid catalyst to promote reactions. | Metal-free catalysis, atom economy (e.g., water as the only byproduct). | Dehydrative alkylation of 1,3-dicarbonyls with benzylic alcohols. |
| Allylboration Reactions | The reaction of allylboron species with carbonyls and imines to form homoallylic alcohols and amines. acs.org | High diastereoselectivity, formation of C-C bonds with creation of stereocenters. acs.org | Synthesis of complex natural products. acs.org |
Design of Next-Generation Boronic Acid Reagents for Broadened Synthetic Scope
To overcome some of the inherent limitations of boronic acids, such as instability and propensity for side reactions like protodeboronation, a new generation of boronic acid reagents is being developed. These reagents are designed for enhanced stability, easier handling, and greater compatibility with a wide range of reaction conditions.
A leading example is the development of N-methyliminodiacetic acid (MIDA) boronates. nih.govcore.ac.ukbldpharm.com MIDA boronates are exceptionally stable, crystalline solids that are compatible with silica (B1680970) gel chromatography and can be stored on the benchtop under air. nih.govnih.gov The MIDA protecting group renders the boron atom unreactive under anhydrous cross-coupling conditions but can be easily cleaved with a mild aqueous base to release the free boronic acid in situ. nih.govbldpharm.com This feature makes MIDA boronates ideal for iterative cross-coupling (ICC) strategies, allowing for the stepwise, controlled synthesis of complex molecules in a manner analogous to peptide synthesis. core.ac.uknih.gov
The stability of MIDA boronates also permits the synthesis of complex boronic acid building blocks through multi-step synthetic sequences where the boronic acid moiety would otherwise not be tolerated. nih.govrsc.org This has significantly broadened the scope of accessible structures.
Other "designer" boronate esters, such as those derived from pinacol (B44631), are also widely used to improve the stability and handling of boronic acids. researchgate.net Research continues into developing new protecting groups and derivatives that offer tailored reactivity and stability for specific synthetic challenges, including applications in flow chemistry and automated synthesis. researchgate.net
| Reagent Type | Structure/Key Feature | Advantages | Primary Application |
| Free Boronic Acids | R-B(OH)₂ | Readily available, directly active in many couplings. | Standard Suzuki-Miyaura reactions. |
| Pinacol Boronate Esters | Boronic acid protected with a pinacol diol. | Improved stability over free boronic acids, easier to purify. researchgate.net | General purpose cross-coupling reactions. |
| MIDA Boronates | N-methyliminodiacetic acid ligand forms a stable bicyclic structure with boron. nih.gov | Highly stable to air, moisture, and chromatography; slow-release of boronic acid. nih.govbldpharm.comnih.gov | Iterative cross-coupling, synthesis of complex molecules, automated synthesis. core.ac.uknih.gov |
| Potassium Trifluoroborates | R-BF₃K | Crystalline solids, often more stable than corresponding boronic acids. | Alternative nucleophiles in Suzuki-Miyaura reactions. |
Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis and Application
In line with the growing emphasis on environmentally responsible chemical manufacturing, significant research efforts are directed towards developing greener methods for both the synthesis and application of arylboronic acids.
Mechanochemistry , which involves conducting reactions by grinding solid reactants together with minimal or no solvent, is a particularly promising green technique. rsc.orgbenthamdirect.com This solvent-free approach has been successfully used to prepare boronic acid esters from boronic acids and diols in excellent yields. rsc.orgbenthamdirect.comresearchgate.net Mechanochemical methods reduce waste, lower energy consumption, and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions.
The use of greener solvents , particularly water, is another key area of focus. Micellar catalysis, which employs surfactants to create nanoreactors in water, enables reactions of water-insoluble organic compounds, such as aryl halides and boronic acids, to proceed efficiently in an aqueous medium. rsc.org This approach avoids the use of volatile and often toxic organic solvents.
| Green Chemistry Approach | Description | Key Benefits | Specific Example |
| Mechanochemistry | Solvent-free or low-solvent reactions conducted by mechanical grinding/milling. rsc.orgbenthamdirect.com | Reduces solvent waste, lowers energy consumption, can improve reaction rates. benthamdirect.com | Grinding a boronic acid with pinacol to form the corresponding boronate ester. rsc.org |
| Aqueous Micellar Catalysis | Using surfactants in water to form micelles that act as nanoreactors for organic reactions. rsc.org | Eliminates the need for volatile organic solvents, enhances reaction rates. rsc.org | Suzuki-Miyaura coupling performed in water using a designer surfactant. rsc.org |
| Recyclable Catalysis | Immobilizing catalysts on solid supports or using heterogeneous systems. organic-chemistry.org | Catalyst can be easily recovered and reused, minimizing metal waste and cost. organic-chemistry.org | Suzuki coupling using palladium nanoparticles on a solid support like zeolite. researchgate.net |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch flasks. researchgate.net | Improved safety, better process control, easier scale-up, and potential for automation. | Continuous synthesis of gold-aryl complexes using a weak base method. researchgate.net |
Q & A
Basic: What are the common synthetic routes for preparing 4-(4'-Methoxybenzyloxy)phenylboronic acid?
Answer:
The synthesis typically involves a two-step process:
Protection of the hydroxyl group : React 4-hydroxybenzeneboronic acid with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF) to introduce the methoxybenzyl (MBn) protecting group .
Purification : Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product. Confirmation is achieved via NMR (¹H, ¹³C) and mass spectrometry.
Key Considerations : Ensure anhydrous conditions to prevent boronic acid decomposition. Monitor reaction progress via TLC to minimize side reactions like over-alkylation .
Basic: How is this compound characterized for purity and structural integrity?
Answer:
Standard analytical techniques include:
- NMR Spectroscopy : ¹H NMR (δ ~5.0 ppm for MBn-O-CH₂; δ ~8.0 ppm for boronic acid protons) and ¹³C NMR to confirm substitution patterns .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ ~288.12).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Note : Boronic acids may form anhydrides; FT-IR can detect B-O-B stretches (~1350 cm⁻¹) to quantify anhydride content .
Advanced: What strategies optimize the stability of this compound in aqueous reaction conditions?
Answer:
Boronic acids are prone to hydrolysis, especially at neutral/basic pH. Stabilization methods include:
- pH Control : Maintain acidic conditions (pH 4–6) during reactions to suppress protodeboronation .
- Co-solvents : Use THF or dioxane to reduce water activity.
- Protecting Groups : Convert to pinacol ester derivatives temporarily, then regenerate the boronic acid post-reaction .
Data Contradiction : While anhydrous conditions are ideal, some Suzuki-Miyaura couplings require aqueous bases (e.g., Na₂CO₃). In such cases, minimize reaction time and use phase-transfer catalysts .
Advanced: How does the methoxybenzyloxy group influence coupling efficiency in palladium-catalyzed reactions?
Answer:
The electron-donating methoxy group enhances arylboronic acid reactivity by increasing electron density on the boron atom, facilitating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the MBn group can reduce coupling yields with bulky substrates.
Experimental Design :
- Compare coupling yields of this compound with unsubstituted analogs using aryl halides of varying steric bulk.
- Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (e.g., K₃PO₄ vs. Cs₂CO₃) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Drug Intermediate : Serves as a building block for biaryl ethers in kinase inhibitor synthesis.
- Targeted Delivery : Functionalized into boronic acid-containing prodrugs for pH-responsive release in cancer therapy.
- Sensor Development : Used in glucose-sensing hydrogels due to reversible diol-binding properties .
Advanced: How can contradictory data on the compound’s biological activity be resolved?
Answer: Contradictions often arise from:
- Solubility Variability : Use DMSO stock solutions standardized via UV-Vis (λmax ~260 nm) to ensure consistent concentrations.
- Anhydride Content : Quantify anhydride impurities via ¹¹B NMR and adjust activity calculations accordingly.
- Cell Line Differences : Perform comparative studies across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled hypoxia/normoxia .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 0–6°C under inert gas (Ar/N₂) to prevent oxidation .
First Aid : For skin contact, wash with 10% ethanol/water to neutralize boronic acid, followed by soap and water .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to assess steric/electronic effects of the MBn group on transmetallation barriers.
- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., THF vs. DMF).
Validation : Correlate computed activation energies with experimental yields using Hammett plots .
Basic: What are the solubility properties of this compound?
Answer:
- High Solubility : In polar aprotic solvents (e.g., DMSO, DMF) and methanol.
- Low Solubility : In water (<0.1 mg/mL at 25°C) and non-polar solvents (e.g., hexane).
Workaround : For aqueous reactions, pre-dissolve in a minimal volume of DMSO (<5% v/v) .
Advanced: How can the compound’s stability during long-term storage be monitored?
Answer:
- Periodic Analysis : Use ¹H NMR to track anhydride formation (loss of B-OH peaks).
- Thermogravimetric Analysis (TGA) : Detect decomposition above 150°C.
- Storage Recommendations : Store under argon with desiccants (silica gel) and avoid light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
